molecular formula C11H20N2O2 B1491120 Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2005662-42-8

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Cat. No.: B1491120
CAS No.: 2005662-42-8
M. Wt: 212.29 g/mol
InChI Key: KDACJJVTMRMGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of azetidines and piperidines Azetidines are four-membered nitrogen-containing heterocycles, while piperidines are six-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.

The final step involves the coupling of the azetidine and piperidine rings. This can be done using a variety of coupling agents and conditions, such as the use of boronic acids in Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction and coupling steps, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminium hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of specific biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is unique due to its combination of azetidine and piperidine rings, which provides a distinct structural framework for the development of new compounds with diverse biological activities. This dual-ring structure allows for greater flexibility in modifying the compound to enhance its properties and applications .

Biological Activity

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{20}N_{2}O_{2}
  • Molecular Weight : 236.31 g/mol

1. Acetylcholinesterase Inhibition

One of the primary biological activities investigated for this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where they help increase acetylcholine levels in the brain.

Research Findings :

  • In vitro studies have shown that azetidin derivatives exhibit significant AChE inhibitory activity. For example, a related compound demonstrated an IC50 value of 2.7 µM, indicating strong efficacy in inhibiting AChE activity .

2. CCR6 Receptor Modulation

The compound has also been studied for its role as a CCR6 receptor modulator . CCR6 is implicated in various inflammatory processes and has been targeted for therapeutic interventions in autoimmune diseases.

Case Study :

  • A study highlighted that azetidin derivatives could effectively modulate CCR6 receptor activity, suggesting their potential use in treating conditions like multiple sclerosis and rheumatoid arthritis .

The mechanisms through which azetidin derivatives exert their biological effects involve:

  • Molecular Docking Studies : Computational studies have elucidated how these compounds interact with target enzymes and receptors at the molecular level, providing insights into their binding affinities and specific interactions within active sites.

Data Summary

Biological ActivityIC50 Value (µM)Mechanism of ActionReference
AChE Inhibition2.7Competitive inhibition
CCR6 ModulationN/AReceptor modulation

Properties

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(8-14)2-4-13(5-3-11)10(15)9-6-12-7-9/h9,12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACJJVTMRMGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.